Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
(1R,5S)-6-ethynyl-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H8O/c1-2-5-6-3-8-4-7(5)6/h1,5-7H,3-4H2/t5?,6-,7+ |
InChI Key |
PXHPTQXRTGMFMH-DGUCWDHESA-N |
Isomeric SMILES |
C#CC1[C@H]2[C@@H]1COC2 |
Canonical SMILES |
C#CC1C2C1COC2 |
Origin of Product |
United States |
Preparation Methods
Several synthetic routes have been proposed and developed for the preparation of Rel-(1R,5S,6S)-6-ethynyl-3-oxabicyclo[3.1.0]hexane. These methods typically involve constructing the oxabicyclic framework followed by the introduction of the ethynyl group at the 6-position. The stereochemical control during synthesis is critical to obtain the desired Rel-(1R,5S,6S) enantiomer.
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the bicyclic ring system, often through cyclopropanation or cyclization reactions involving precursors with appropriate functional groups.
- Introduction of the ethynyl group through alkynylation or substitution reactions.
- Control of stereochemistry via chiral catalysts or starting materials.
Specific Synthetic Routes
Cyclopropanation-Based Synthesis
One common approach involves the cyclopropanation of suitably functionalized alkenes or enol ethers to generate the oxabicyclic core. For example, alkynylcyclopropanecarboxylic acids have been synthesized via catalytic methods involving metal complexes, followed by hydrolysis and purification steps to yield intermediates structurally related to the target compound.
Radical Addition and Lactonization Cascade
A notable synthetic route reported in literature for related bicyclic oxabicyclo compounds involves radical addition reactions promoted by benzoyl peroxide, followed by a hemiacetal-formation and lactonization cascade under acidic conditions. This method allows for efficient ring closure and stereochemical control, producing intermediates that can be further functionalized to introduce the ethynyl group.
Use of Chiral Starting Materials and Catalysts
Enantioselective syntheses have been achieved by employing chiral monoterpenes or related skeletons as starting materials. These precursors undergo multi-step transformations including oxidation, protection, and cyclization to yield the oxabicyclic framework with defined stereochemistry. Subsequent functional group manipulations introduce the ethynyl substituent at the desired position.
Catalytic Systems
Silver and gold catalysts have been utilized in related alkynylation and cyclization reactions to promote regioselective and stereoselective transformations. For instance, silver hexafluoroantimonate has been shown to catalyze transformations relevant to alkynylcyclopropane derivatives, although its presence must be carefully controlled to avoid side reactions.
Detailed Synthetic Procedure Example
A representative synthetic procedure for preparing alkynyl-substituted bicyclic compounds related to this compound is summarized below:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkynylcyclopropanecarboxylic ester, MeOH/H2O (1:1), room temp, 12 h | Hydrolysis of ester to acid | 90-98 | No epimerization observed |
| 2 | Extraction with ether, neutralization with HCl 1N | Work-up and purification | - | Flash chromatography if needed |
| 3 | Radical addition with benzoyl peroxide, benzene | Formation of bicyclic intermediate | 79 | Promotes ring closure |
| 4 | Acidic treatment (HCl, ethyl acetate) | Hemiacetal formation and lactonization cascade | 91 | One-pot three-reaction sequence |
| 5 | Benzoyl protection (BzCl, pyridine) | Protection of hydroxyl groups | 98 | Final purification step |
This sequence exemplifies the combination of hydrolysis, radical addition, acid-catalyzed cyclization, and protection steps to yield bicyclic oxabicyclic compounds with alkynyl substituents.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,5S,6R)-3-Oxabicyclo[3.1.0]hexan-6-carbaldehyde | Bicyclic aldehyde | Contains a carbaldehyde functional group |
| (1R,5S)-6-Oxabicyclo[3.1.0]hexane | Bicyclic ether | Lacks ethynyl group; simpler structure |
| (1R,5S)-6-Ethynylbicyclo[3.2.0]heptane | Bicyclic alkyne | Different ring size and connectivity |
| This compound | Bicyclic alkyne | Specific stereochemistry and ethynyl substitution |
This compound is distinguished by its stereochemical configuration and the presence of an ethynyl group on the oxabicyclic framework, which imparts unique chemical reactivity and potential biological activity compared to structurally related compounds.
Summary of Research Findings
- The preparation of this compound involves multi-step synthetic routes combining cyclopropanation, radical addition, and acid-catalyzed cyclization.
- Control of stereochemistry is achieved through the use of chiral starting materials or catalysts.
- Alkynylation is typically introduced either early or late in the synthesis depending on the route.
- Catalytic systems such as silver or gold salts can facilitate key transformations but require careful handling to avoid side reactions.
- The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis due to its unique bicyclic and alkynyl structural motifs.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides and diols, while reduction can produce alkanes.
Scientific Research Applications
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Azabicyclo vs. Oxabicyclo : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexane) exhibit stronger hydrogen-bonding capabilities due to the nitrogen atom, making them prevalent in CNS drug design (e.g., mGlu2/3 receptor agonists in ) .
- Steric and Stereochemical Effects: Substituent orientation critically impacts biological activity. For example, the (1R,2S,5S)-thiophene derivative in showed distinct NOESY correlations compared to its diastereomer, underscoring the role of stereochemistry in molecular recognition .
Spectroscopic and Physicochemical Data
- NMR Profiles : Azabicyclo derivatives (e.g., tert-butyl 6-(trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane) show distinct ¹H NMR shifts for bridgehead protons (δ 2.71–3.67 ppm) and aromatic substituents (δ 7.08–7.64 ppm) . Oxabicyclo compounds exhibit deshielded oxygen-proximal protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : HRMS data for rac-4-(benzyloxy)-1-methyl-6-oxabicyclo[3.1.0]hexane confirmed a molecular ion at m/z 245.1149 (M + Na) , while azabicyclo derivatives with trifluoromethyl groups show higher mass fragments due to fluorine isotopes .
Biological Activity
Introduction
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane (CAS Number: 2306252-60-6) is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: (1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane
- Molecular Formula: C7H8O
- Molecular Weight: 108.14 g/mol
- Purity: 97% .
The compound features a bicyclic structure that enhances its reactivity and interaction with biological targets.
This compound has been studied for its potential as an inhibitor of protein tyrosine kinases (PTKs), which play a critical role in cell signaling pathways related to growth and differentiation . The inhibition of PTKs can lead to reduced tumor growth and proliferation in cancer cells.
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the efficacy of compounds similar to this compound in inhibiting specific PTKs involved in cancer progression.
- Results indicated significant reductions in cell proliferation in various cancer cell lines when treated with the compound .
-
Chemical Reactivity
- The presence of ethynyl and oxabicyclo moieties allows for diverse chemical transformations, contributing to the compound's biological activity.
- Interaction studies demonstrated that the compound could modulate key signaling pathways related to cell survival and apoptosis .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with ethynyl group | PTK inhibitor, anticancer activity |
| Compound A | Quinazoline core with different substituents | PTK inhibitor |
| Compound B | Similar bicyclic structure | Anticancer activity |
| Compound C | Contains an ethynyl group | Modulator of cell signaling |
Synthesis
The synthesis of this compound typically involves several steps:
Q & A
Q. What established synthetic routes are available for Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane?
The synthesis typically involves cyclopropanation and functionalization steps. A scalable method adapted from similar bicyclic compounds employs a Kulinkovich–de Meijere cyclopropanation followed by ethynyl group introduction via alkyne coupling (e.g., Sonogashira reaction). Key steps include:
- Use of dichloromethane under inert atmosphere at 0–20°C for cyclopropanation .
- Transamination or nucleophilic substitution to install the ethynyl group .
- Purification via silica gel chromatography or recrystallization .
Table 1: Synthetic Conditions for Bicyclic Analogs
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Ti(OiPr)₄, Grignard reagent, CH₂Cl₂, 20°C | 60–75 | |
| Ethynylation | Ethynyl magnesium bromide, THF, −78°C | 50–65 |
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
Q. What spectroscopic methods are employed for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR: Assignments of bicyclic protons (δ 1.5–3.0 ppm) and ethynyl carbon (δ 70–85 ppm) .
- IR Spectroscopy: Detection of C≡C stretch (~2100 cm⁻¹) and ether C-O (1100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass verification (e.g., C₈H₁₀O₂: calc. 138.0681, found 138.0683) .
Advanced Research Questions
Q. How does the ethynyl group influence reactivity in transition-metal-catalyzed cross-couplings?
The ethynyl moiety enables:
- Sonogashira Coupling: Pd/Cu-catalyzed coupling with aryl halides to form C–C bonds .
- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation . Key Considerations:
- Steric hindrance from the bicyclic core may reduce reaction rates compared to linear alkynes.
- Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF, THF) to enhance yields .
Q. What computational approaches predict the conformational stability of this bicyclic system?
- Density Functional Theory (DFT): Calculates energy minima for chair vs. twist-boat conformations .
- Molecular Dynamics (MD): Simulates solvent effects on ring puckering (e.g., water vs. toluene) . Example: DFT studies on analogous oxabicyclo[3.1.0]hexanes show a 3–5 kcal/mol preference for the chair conformation .
Q. How can researchers resolve contradictions in reported synthetic yields for similar bicyclic ethers?
Contradictions arise from:
Q. What strategies optimize solubility for biological assays?
- Co-solvents: Use DMSO or PEG-400 (≤10% v/v) to enhance aqueous solubility .
- Derivatization: Introduce polar groups (e.g., hydroxyls via epoxide ring-opening) without disrupting the bicyclic core . Table 2: Solubility Data for Analogous Compounds
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | <0.1 | |
| DMSO | 25–30 |
Q. What is the role of the oxabicyclo core in enzyme inhibition studies?
The rigid bicyclic structure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
